molecular formula C18H18N6O4 B12335031 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole CAS No. 72766-24-6

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole

Cat. No.: B12335031
CAS No.: 72766-24-6
M. Wt: 382.4 g/mol
InChI Key: NLRFOKSZBNXTLK-UHFFFAOYSA-N
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Description

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core substituted with nitro groups and a phenylpiperazine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Substitution: The phenylpiperazine moiety is introduced via nucleophilic substitution reactions, often using phenylpiperazine and appropriate halogenated intermediates.

    Methylation: The methyl group is added through methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and phenylpiperazine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenated intermediates, phenylpiperazine.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions.

Scientific Research Applications

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole involves its interaction with specific molecular targets. The nitro groups and phenylpiperazine moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,6-dinitro-1h-benzimidazole: Lacks the phenylpiperazine moiety.

    4,6-Dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole: Lacks the methyl group.

    2-Methyl-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole: Lacks the nitro groups.

Uniqueness

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole is unique due to the combination of nitro groups, a methyl group, and a phenylpiperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole (CAS Number: 72766-24-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical properties are as follows:

PropertyValue
Molecular FormulaC18H18N6O4
Molecular Weight382.373 g/mol
Density1.456 g/cm³
Boiling Point664.8 ºC
Flash Point355.9 ºC
LogP4.1907

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of this compound has been explored in various studies:

  • Anticancer Activity :
    • A study investigating the cytotoxic effects of various benzimidazole derivatives found that this compound exhibited significant activity against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound's mechanism was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Another research highlighted the antimicrobial potential of benzimidazole derivatives, suggesting that this compound may inhibit bacterial growth through interference with DNA synthesis and cell division mechanisms .
  • Neuropharmacological Effects :
    • The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer insights into its role as an anxiolytic or antidepressant agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes that lead to cell death in rapidly dividing cancer cells .

Case Studies

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Assessment : A recent study reported that this compound displayed an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxicity .
  • In Vivo Studies : Animal model studies have suggested that the compound can reduce tumor size significantly when administered in appropriate doses, supporting its potential as an anticancer therapeutic agent .
  • Neuroprotective Effects : Research into the neuroprotective properties revealed that the compound could mitigate neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways .

Properties

CAS No.

72766-24-6

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20)

InChI Key

NLRFOKSZBNXTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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